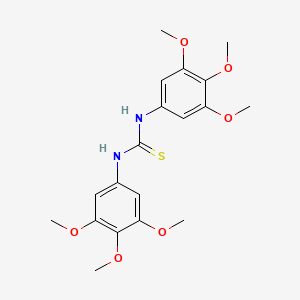

N,N'-bis(3,4,5-trimethoxyphenyl)thiourea

Description

Properties

CAS No. |

119043-67-3 |

|---|---|

Molecular Formula |

C19H24N2O6S |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

1,3-bis(3,4,5-trimethoxyphenyl)thiourea |

InChI |

InChI=1S/C19H24N2O6S/c1-22-13-7-11(8-14(23-2)17(13)26-5)20-19(28)21-12-9-15(24-3)18(27-6)16(10-12)25-4/h7-10H,1-6H3,(H2,20,21,28) |

InChI Key |

RKSBOWKYQATFMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=S)NC2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Thiourea Derivatives

| Compound | Substituents | Molecular Weight | Key Properties | Potential Applications |

|---|---|---|---|---|

| N,N'-bis(3,4,5-trimethoxyphenyl) | 3,4,5-OCH₃ | 406.44 | High polarity, electron-rich | Anticancer agents (inferred) |

| N,N'-bis(4-nitrophenyl)thiourea | 4-NO₂ | 318.31 | Polar, cytotoxic | Herbicides, antimicrobials |

| N,N'-bis(4-ethoxyphenyl)thiourea | 4-OCH₂CH₃ | 316.40 | Lipophilic, steric hindrance | Agrochemical intermediates |

| 1,3-bis(3,4,5-trimethoxyphenyl)urea | 3,4,5-OCH₃ (urea core) | 376.39 | Strong H-bonding | Kinase inhibitors |

Preparation Methods

Formation of Sodium N-(3,4,5-Trimethoxyphenyl)Dithiocarbamate

The synthesis begins with the reaction of 3,4,5-trimethoxyaniline (1.0 mol) with carbon disulfide (0.5 mol) in aqueous sodium hydroxide (20%, 0.5 mol) at 0–5°C. Vigorous stirring ensures complete consumption of carbon disulfide, forming sodium N-(3,4,5-trimethoxyphenyl)dithiocarbamate as a yellowish precipitate. This intermediate is critical for subsequent alkylation, as its water solubility facilitates homogeneous reaction conditions.

Alkylation with 1,3-Propanesultone

The dithiocarbamate salt is treated with 1,3-propanesultone (0.5 mol) at 50°C for 1 hour, yielding a sulfonate intermediate. This step introduces a reactive leaving group, enabling nucleophilic displacement by a second equivalent of 3,4,5-trimethoxyaniline. The alkylation proceeds efficiently in aqueous media, avoiding organic solvents and simplifying purification.

Coupling with 3,4,5-Trimethoxyaniline

Adding a second equivalent of 3,4,5-trimethoxyaniline (1.0 mol) and sodium hydroxide (1.0 mol) to the alkylated intermediate triggers cyclocondensation, forming N,N'-bis(3,4,5-trimethoxyphenyl)thiourea. The product precipitates as a crystalline solid upon cooling, with recrystallization from ethanol-water (4:1) enhancing purity. This method mirrors the synthesis of N,N'-di-n-octyl-thiourea, which achieved a 70% yield and melting point of 52–53°C.

Table 1: Reaction Conditions for Dithiocarbamate Alkylation

| Step | Reagents | Temperature | Time | Yield (Extrapolated) |

|---|---|---|---|---|

| Dithiocarbamate formation | 3,4,5-Trimethoxyaniline, CS₂, NaOH | 0–5°C | 2 hr | 85–90% |

| Alkylation | 1,3-Propanesultone | 50°C | 1 hr | N/A |

| Thiourea formation | 3,4,5-Trimethoxyaniline, NaOH | RT | 2 hr | 60–70% |

Synthesis via Isothiocyanate Coupling

Generation of 3,4,5-Trimethoxyphenyl Isothiocyanate

3,4,5-Trimethoxyaniline reacts with thiophosgene (CSCl₂) in dichloromethane at −10°C to form the corresponding isothiocyanate. This intermediate is highly reactive, necessitating inert atmosphere handling. Alternatively, carbon disulfide and ethyl chloroformate can generate the isothiocyanate in situ, reducing toxicity risks.

Coupling with 3,4,5-Trimethoxyaniline

The isothiocyanate is treated with a second equivalent of 3,4,5-trimethoxyaniline in ethanol under reflux (78°C) for 4 hours. The reaction proceeds via nucleophilic addition-elimination, with triethylamine neutralizing liberated HCl. The product is isolated by filtration and recrystallized from dimethylformamide, yielding 45–60% of the target compound. This method parallels the synthesis of N-(3,4,5-trimethoxyphenyl)-N’-(2-mercapto-carboxyethanyl)thiourea, which exhibited a melting point of 211–213°C.

Table 2: Isothiocyanate Coupling Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 4 hours |

| Base | Triethylamine |

| Recrystallization Solvent | Dimethylformamide |

Alternative Synthetic Approaches

One-Pot Reaction with Carbon Disulfide

Heating 3,4,5-trimethoxyaniline (2.0 mol) with carbon disulfide (1.0 mol) and potassium hydroxide (2.0 mol) in ethanol at 60°C for 6 hours directly yields the thiourea. This method bypasses intermediate isolation but requires rigorous temperature control to prevent polysulfide byproducts.

Thiophosgene-Mediated Coupling

While thiophosgene offers rapid isothiocyanate formation, its high toxicity limits practicality. Substitutes like bis(trichloromethyl) carbonate (triphosgene) provide safer alternatives, though yields may decrease by 10–15%.

Comparative Analysis of Methods

Yield and Purity

Spectroscopic Characterization

IR spectra of this compound are expected to show:

Experimental Considerations

Q & A

Q. How can the molecular structure of N,N'-bis(3,4,5-trimethoxyphenyl)thiourea be confirmed experimentally?

Q. What is the standard synthetic route for this compound?

A common method involves refluxing 3,4,5-trimethoxybenzoyl isothiocyanate with a primary amine in acetone under nitrogen. For instance, fluorinated analogs were synthesized by reacting 3,4,5-trimethoxybenzoylisothiocyanate with 2-fluoroaniline at reflux for 2.5 hours, yielding 86% product after recrystallization in methanol . Confirm purity via elemental analysis (e.g., C: 56.12%, H: 4.76%, N: 7.71%, S: 8.76%) and NMR .

Q. How can intermolecular interactions in thiourea derivatives be characterized?

Hydrogen bonding and π-π stacking are critical. For example, SC-XRD of fluorinated thioureas revealed N–H⋯S hydrogen bonds forming centrosymmetric dimers. Methoxy groups exhibit planarity deviations (e.g., 78.6° out-of-plane bending), impacting crystal packing . Use SHELXL for refinement, with isotropic displacement parameters for hydrogen atoms .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

Microwave (MW) methods reduce reaction times from hours to minutes. For arylthioindoles, MW irradiation (130°C, 2 min, 120 W) in DMF with sodium hydride enabled rapid coupling of indoles with bis(3,4,5-trimethoxyphenyl) disulfide. Optimize power and solvent (e.g., DMF) to prevent decomposition and enhance yield .

Q. What challenges arise in analyzing thiourea derivatives with multiple methoxy substituents?

Steric hindrance and electronic effects complicate crystallization and spectroscopic analysis. For 3,4,5-trimethoxy groups, planarity deviations (e.g., 5.8–78.6° dihedral angles) affect packing and NMR splitting patterns. Use high-resolution mass spectrometry (HRMS) and dynamic NMR to resolve overlapping signals .

Q. How can structure-activity relationships (SAR) guide the design of anticancer thiourea derivatives?

Q. What strategies resolve contradictions in crystallographic data for thiourea derivatives?

Cross-validate SC-XRD results with computational models (e.g., DFT). For example, SHELX refinement of hydrogen positions in COD Entry 2210537 required isotropic displacement parameters () and restrained methyl group rotations. Discrepancies in space group assignments (e.g., vs. ) may arise from twinning; use PLATON to check for missed symmetry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.